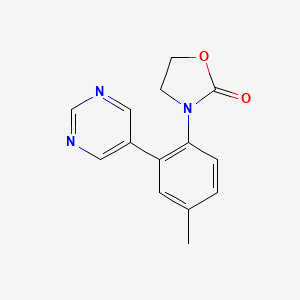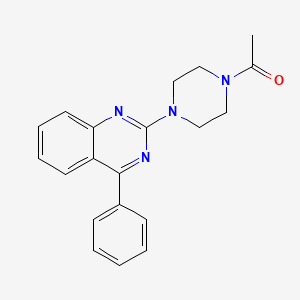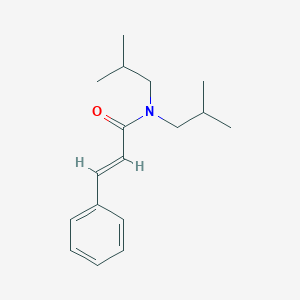
3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves multicomponent cyclocondensation reactions, starting from specific precursors such as benzyl-N-Boc-(3R)-aminobutanoate, leading to the formation of oxazolidinones through cyclization and rearrangement processes catalyzed by various agents, including Sn(OTf)2. These processes yield compounds with distinct structural features conducive to further chemical modifications and applications (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives, including "3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one," is characterized through techniques like X-ray single crystal diffraction and spectroscopic methods (NMR, IR). These analyses reveal the compound's geometrical parameters and provide insights into its electronic structure, which is further validated by density functional theory (DFT) calculations. Such detailed structural characterization aids in understanding the compound's reactivity and potential interactions with biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
Oxazolidinone derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensation, cyclization, and alkylation processes, leading to the formation of novel heterocyclic systems with significant biological activities. The reactivity of these compounds is influenced by their structural features, such as the presence of substituents on the pyrimidine ring, which can dictate the course of chemical transformations and the resultant products' properties (Mekuskiene et al., 1998).
Propiedades
IUPAC Name |
3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-3-13(17-4-5-19-14(17)18)12(6-10)11-7-15-9-16-8-11/h2-3,6-9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXZFJLKZFLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOC2=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5618784.png)
![5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618790.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)

![3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5618811.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)

![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)
![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)

![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)